molecular formula C19H16N2O2 B2754808 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione CAS No. 670259-01-5

1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione

Cat. No.: B2754808
CAS No.: 670259-01-5
M. Wt: 304.349
InChI Key: AVFQMEROHOFTEF-UHFFFAOYSA-N
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Description

1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

The synthesis of 1-(ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione typically involves nucleophilic substitution reactions. One common method involves the reaction of a 1-substituted 3H-naphtho[1,2,3-de]quinoline-2,7-dione with an ethylamine source under controlled conditions . The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) with the presence of a base like potassium carbonate to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields N-oxides, while reduction results in amine derivatives.

Scientific Research Applications

1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione has several scientific research applications:

Comparison with Similar Compounds

1-(Ethylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct fluorescent properties and potential therapeutic applications.

Properties

IUPAC Name

16-(ethylamino)-14-methyl-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-3-20-17-16-11-7-4-5-8-12(11)18(22)13-9-6-10-14(15(13)16)21(2)19(17)23/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFQMEROHOFTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C3=CC=CC=C3C(=O)C4=C2C(=CC=C4)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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